N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a cyclopropanecarbonyl group, a dihydroquinoline moiety, and a trimethylbenzenesulfonamide group, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Synthesis of Dihydroquinoline Derivative: The dihydroquinoline moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the dihydroquinoline derivative in the presence of a base such as triethylamine to form the intermediate product.
Sulfonamide Formation: Finally, the intermediate product is reacted with 2,4,6-trimethylbenzenesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Uniqueness
N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-14-11-15(2)21(16(3)12-14)28(26,27)23-19-8-9-20-18(13-19)5-4-10-24(20)22(25)17-6-7-17/h8-9,11-13,17,23H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZUOWMBPZGQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.